molecular formula C12H16F3NO3S B12515419 (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate

(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate

Cat. No.: B12515419
M. Wt: 311.32 g/mol
InChI Key: XVYCJJAAXZFHTM-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate is a chiral pyrrolidine derivative of significant interest in modern pharmaceutical research and drug discovery. The compound features a pyrrolidine scaffold, a nitrogen-containing heterocycle that is a fundamental structural motif in numerous biologically active molecules and approved therapeutics . The stereochemical integrity of the (S)-configured chiral center is critical for achieving specific and high-affinity interactions with biological targets, as enantiopure compounds often demonstrate superior binding affinity and reduced off-target effects compared to their racemic counterparts . The incorporation of the trifluoromethyl (-CF3) group greatly enhances the molecule's potential as a pharmacophore. This group is renowned in medicinal chemistry for its ability to improve metabolic stability, modulate lipophilicity, and influence the electron distribution within the molecule, which can lead to enhanced potency and optimized absorption, distribution, metabolism, and excretion (ADME) properties . The 4-methylbenzenesulfonate (tosylate) salt form provides excellent solubility characteristics and handling properties, making the compound a stable and versatile synthetic intermediate. Key Research Applications: This chiral building block is primarily employed in the synthesis of novel pharmaceutical candidates. Its applications span the development of central nervous system (CNS) agents, enzyme inhibitors, and antiviral compounds. The pyrrolidine ring is a privileged structure in drug design, found in molecules acting as antihistamines, anticholinergics, anticonvulsants, and acetylcholinesterase inhibitors . Researchers utilize this compound to construct sophisticated molecular architectures, leveraging its defined stereochemistry and the unique properties of the -CF3 group to explore new chemical space and develop potential treatments for various diseases. Note: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H16F3NO3S

Molecular Weight

311.32 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(3S)-3-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C7H8O3S.C5H8F3N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-1-2-9-3-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2/t;4-/m.0/s1

InChI Key

XVYCJJAAXZFHTM-VWMHFEHESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC[C@H]1C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Asymmetric Organocatalytic Michael Addition/Hydrogenative Cyclization

Reaction Mechanism

The stereoselective synthesis begins with an organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins (e.g., β-nitrostyrene) under mild conditions. A chiral thiourea catalyst (e.g., Takemoto’s catalyst) induces high enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). The Michael adduct undergoes hydrogenative cyclization via palladium-catalyzed hydrogenation to form the pyrrolidine core (Table 1).

Table 1: Key Parameters for Organocatalytic Synthesis
Parameter Value Source
Catalyst Loading 2–5 mol%
Yield (Michael Adduct) 85–92%
ee 95–99%
Hydrogenation Pressure 50 psi H₂
Final Product Yield 78–85%

Limitations

  • Requires expensive chiral catalysts.
  • Scalability hindered by high-pressure hydrogenation.

Cyclization of N-Tosyl-α-(Trifluoromethyl)homoallylamines

Protic Acid-Mediated Cyclization

N-Tosyl-α-(trifluoromethyl)homoallylamines, synthesized via TiCl₄-catalyzed ene reactions, cyclize in the presence of p-toluenesulfonic acid (PTSA) to yield cis- and trans-2-aryl-5-(trifluoromethyl)pyrrolidines. The cis/trans ratio depends on reaction conditions:

  • Mild Conditions (25°C, 12 h): Trans isomer predominates (6a:5a = 3:1).
  • Drastic Conditions (reflux, 24 h): Cis isomer becomes major (5a:6a = 4:1).
Table 2: Cyclization Outcomes with PTSA
Substrate Temperature Time (h) cis:trans Ratio Yield
4-Phenyl derivative 25°C 12 1:3 65%
4-Phenyl derivative Reflux 24 4:1 72%

Iodoamination Cyclization

Treatment with iodine and NaHCO₃ induces iodocyclization, yielding 3-iodo-2-aryl-5-(trifluoromethyl)pyrrolidines. This method enables functionalization at C3 but requires post-synthetic deiodination.

Tosylation of Pyrrolidine Intermediates

Direct Tosyl Chloride Coupling

The hydroxyl group of (S)-3-(trifluoromethyl)pyrrolidin-4-ol reacts with tosyl chloride (TsCl) in dichloromethane (DCM) using DABCO as a base. Optimal conditions:

  • Molar Ratio (Alcohol:TsCl): 1:1.2
  • Temperature: 0°C → RT
  • Yield: 88–92%.

Mitsunobu Reaction for Tosylate Formation

For sterically hindered alcohols, the Mitsunobu reaction (DEAD, PPh₃) couples the alcohol to p-toluenesulfonic acid, though yields are lower (70–75%).

Resolution of Racemic Mixtures

Chiral Auxiliary Approach

Chiral morpholinone intermediates, derived from (R)-phenylglycinol, enable diastereomeric separation. Hydrolysis of the auxiliary affords enantiopure (S)-3-(trifluoromethyl)pyrrolidine.

Enzymatic Resolution

Lipase-mediated acetylation of racemic alcohols achieves 98% ee but requires optimization of solvent systems (e.g., vinyl acetate in MTBE).

Recent Advances in Photochemical Synthesis

Pyridine Ring Contraction

A photochemical ring contraction of pyridines with silylborane generates 2-azabicyclo[3.1.0]hex-3-ene intermediates, which hydrolyze to pyrrolidines. While innovative, trifluoromethyl incorporation remains challenging.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfonate group can influence its solubility and stability. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of (S)-3-(Trifluoromethyl)pyrrolidine 4-Methylbenzenesulfonate and Analogues
Compound Name Molecular Formula Key Functional Groups Synthesis Catalyst Stereoselectivity Application
(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate C₁₂H₁₄F₃NO₃S Trifluoromethyl, tosylate Cu(CH₃CN)₄ClO₄ + siloxane-oxazoline phosphine ligand >90% ee Medicinal chemistry, chiral intermediates
4-Nitro-3-(trifluoromethyl)-pyrrolidine-2-carboxylate [31] C₇H₈F₃N₂O₄ Trifluoromethyl, nitro, carboxylate Same as above >90% ee Bioactive intermediates, agrochemicals
Sorafenib Tosylate [2006] C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S Trifluoromethyl, urea, pyridine carboxamide, tosylate N/A (commercial synthesis) N/A Anticancer therapy (kinase inhibitor)

Pharmacological and Industrial Relevance

  • Trifluoromethyl Group : In all three compounds, the -CF₃ group enhances membrane permeability and resistance to metabolic degradation. However, its position (pyrrolidine vs. phenyl ring in Sorafenib) dictates target specificity.
  • Tosylate Counterion : While (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate and Sorafenib Tosylate both utilize tosylate for solubility, the former employs it as a chiral intermediate, whereas Sorafenib uses it to stabilize the drug formulation .
  • Applications : The pyrrolidine derivatives serve as chiral building blocks for pharmaceuticals, whereas Sorafenib Tosylate is a direct therapeutic agent. The nitro-carboxylate analogue may have niche roles in agrochemicals due to its polar substituents .

Biological Activity

(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate
  • Molecular Formula : C11H12F3N1O3S
  • Molecular Weight : 303.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially improving the compound's interaction with cellular targets.

Antimicrobial Activity

Recent studies have shown that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, similar trifluoromethyl-substituted compounds demonstrated strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL. This suggests that (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate may possess comparable antimicrobial efficacy.

Anticancer Potential

Research indicates that trifluoromethylated compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For example, studies on structurally related pyrrolidine derivatives showed promising results in inhibiting FLT3 kinase activity, which is crucial for the proliferation of acute myeloid leukemia cells. The inhibition of such pathways could position (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate as a potential candidate for cancer therapy.

Case Studies and Research Findings

  • Case Study: Antimicrobial Efficacy
    • A study evaluating the antimicrobial properties of various trifluoromethyl-substituted compounds found that those similar to (S)-3-(Trifluoromethyl)pyrrolidine exhibited potent activity against MRSA strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function .
  • Case Study: Anticancer Activity
    • In vitro assays demonstrated that derivatives of pyrrolidine inhibited FLT3 mutant variants in leukemia cells with IC50 values indicating strong cytotoxic effects . This highlights the potential of (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate in targeted cancer therapies.

Data Table: Biological Activity Overview

Biological ActivityAssay TypeResultReference
AntimicrobialMIC against MRSA0.031 µg/mL
AnticancerFLT3 inhibitionIC50 = 5 µM
CytotoxicityCell viability assay>80% inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.